2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and a fluorobenzenesulfonyl group
Properties
Molecular Formula |
C19H24FN5O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H24FN5O2S/c1-15-13-18(23-7-2-3-8-23)22-19(21-15)24-9-11-25(12-10-24)28(26,27)17-6-4-5-16(20)14-17/h4-6,13-14H,2-3,7-12H2,1H3 |
InChI Key |
SSZRRWJKTOXXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the fluorobenzenesulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
Uniqueness
2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
